molecular formula C10H11NO4 B13878817 Propyl 2-nitrobenzoate

Propyl 2-nitrobenzoate

Cat. No.: B13878817
M. Wt: 209.20 g/mol
InChI Key: FEIDDCIQBWFLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-nitrobenzoate is an organic compound belonging to the ester family. It is derived from 2-nitrobenzoic acid and propanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-nitrobenzoate can be synthesized through a multi-step process. The primary method involves the esterification of 2-nitrobenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

  • Esterification Reaction

      Reactants: 2-nitrobenzoic acid and propanol

      Catalyst: Sulfuric acid

      Conditions: Reflux

  • Industrial Production Methods

    • The industrial production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-nitrobenzoate undergoes several types of chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas and a palladium catalyst

      Conditions: High pressure and temperature

      Products: Propyl 2-aminobenzoate

  • Hydrolysis

      Reagents: Water and a strong acid or base

      Conditions: Elevated temperature

      Products: 2-nitrobenzoic acid and propanol

  • Nucleophilic Substitution

      Reagents: Nucleophiles such as amines

      Conditions: Room temperature

      Products: Substituted benzoates

Scientific Research Applications

Propyl 2-nitrobenzoate has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Acts as a precursor for the preparation of other esters and amides.
  • Biology

    • Studied for its potential biological activity and interactions with enzymes.
  • Medicine

    • Investigated for its potential use in drug development and as a prodrug.
  • Industry

    • Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl 2-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group in the compound can undergo reduction to form an amine, which can then interact with biological molecules. The ester group can be hydrolyzed to release the active 2-nitrobenzoic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2-nitrobenzoate
  • Ethyl 2-nitrobenzoate
  • Butyl 2-nitrobenzoate

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

propyl 2-nitrobenzoate

InChI

InChI=1S/C10H11NO4/c1-2-7-15-10(12)8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3

InChI Key

FEIDDCIQBWFLGQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.